2,6-Difluoro-4-iodoaniline
Overview
Description
2,6-Difluoro-4-iodoaniline is an organic compound with the molecular formula C6H4F2IN. It is characterized by the presence of fluorine and iodine atoms attached to an aniline ring. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Mechanism of Action
Target of Action
“2,6-Difluoro-4-iodoaniline” is primarily used as an organic chemical synthesis intermediate
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . .
Action Environment
“this compound” is a solid at room temperature and should be stored under inert gas . It should be protected from light and air . Its action, efficacy, and stability could be influenced by these and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the iodination of 2,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the para position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of difluoroquinones.
Reduction: Formation of 2,6-difluoroaniline.
Scientific Research Applications
2,6-Difluoro-4-iodoaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but with a bromine atom instead of iodine.
2,6-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2,6-Difluoro-4-iodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and binding properties. The combination of these halogens makes it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies .
Properties
IUPAC Name |
2,6-difluoro-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZNQLIMDDCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299251 | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-49-9 | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?
A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming this compound, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []
Q2: Does the presence of fluorine in this compound influence halogen bond formation or other halogen-related interactions?
A2: Yes, the fluorine atoms in this compound play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.
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